molecular formula C16H15N5O B2556641 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421462-53-4

2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2556641
CAS RN: 1421462-53-4
M. Wt: 293.33
InChI Key: BQGVFKLBWARASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a significant area of research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is also highly soluble in polar organic solvents .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives similar to the queried compound. This method showed promise for quality control in pharmaceutical formulations, highlighting the compound's role in analytical chemistry (Ye et al., 2012).

Synthesis and Biological Evaluation

Research on the synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles demonstrated the versatility of similar compounds in creating biologically active molecules. These compounds were evaluated for potential biological activities, contributing to medicinal chemistry (Jakubkienė et al., 2008).

DNA Recognition and Gene Expression Control

Another study focused on N-methyl imidazole and N-methyl pyrrole-containing polyamides, including compounds structurally related to the queried chemical. These polyamides can target specific DNA sequences, controlling gene expression, and are being investigated as potential medicinal agents for diseases like cancer (Chavda et al., 2010).

Environmental Benign Synthesis

Research into the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides via a four-component coupling in a water medium exemplifies the compound's role in green chemistry. This method is notable for its environmentally friendly approach and efficiency in synthesizing heterocyclic compounds (Shaabani et al., 2014).

Safety and Hazards

Imidazole has low toxicity with an LD 50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes . It is a REACH Regulation Candidate Substance of Very High Concern due to its endocrine disrupting properties .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole-containing compounds like “2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide” may have potential applications in the development of new drugs.

properties

IUPAC Name

2-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-4-6-14(11)15(22)20-13-9-18-16(19-10-13)21-8-7-17-12(21)2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGVFKLBWARASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.